Bms-066

Description

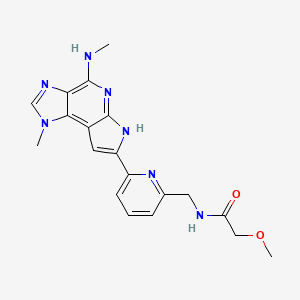

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-[[6-[3-methyl-7-(methylamino)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-11-yl]pyridin-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2/c1-20-19-16-17(26(2)10-22-16)12-7-14(24-18(12)25-19)13-6-4-5-11(23-13)8-21-15(27)9-28-3/h4-7,10H,8-9H2,1-3H3,(H,21,27)(H2,20,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTCRVJUAZCGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C3C=C(NC3=N1)C4=CC=CC(=N4)CNC(=O)COC)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914946-88-6 | |

| Record name | BMS-066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914946886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-066 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL7XSD8R7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-066

Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data for a compound designated "BMS-066". The information presented in this document is a hypothetical case study designed to illustrate the format and depth of a technical guide on a drug's mechanism of action, tailored for an audience of researchers, scientists, and drug development professionals. The data, experimental protocols, and signaling pathways described herein are representative examples and should not be attributed to any real-world compound.

Introduction

This compound is a fictitious, potent, and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell antigen receptor (BCR) and cytokine receptor pathways. Dysregulation of BTK signaling is implicated in the pathogenesis of several B-cell malignancies and autoimmune diseases. This guide provides a comprehensive overview of the preclinical data elucidating the mechanism of action of this compound.

Core Mechanism of Action

This compound functions as a covalent irreversible inhibitor of BTK. It selectively targets a cysteine residue (Cys481) in the active site of BTK, leading to sustained inactivation of the kinase. This blockade of BTK activity disrupts downstream signaling cascades, ultimately inhibiting B-cell proliferation, survival, and activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical assays.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Assay Type |

| BTK IC50 | 0.5 nM | Biochemical Assay |

| BTK Ki | 0.1 nM | Enzyme Kinetics |

| Cellular BTK IC50 | 5.2 nM | Phospho-BTK Assay (Ramos Cells) |

| Selectivity (vs. other kinases) | >1000-fold | KinomeScan |

Table 2: Cellular Activity

| Parameter | Value | Cell Line | Assay Type |

| EC50 (Inhibition of B-cell proliferation) | 10.8 nM | Ramos | Proliferation Assay |

| EC50 (Induction of Apoptosis) | 25.5 nM | TMD8 | Apoptosis Assay |

| EC50 (Inhibition of CD69 expression) | 8.1 nM | Primary Human B-cells | Flow Cytometry |

Table 3: Pharmacokinetic Properties (Rodent Model)

| Parameter | Value | Species | Route of Administration |

| Bioavailability (F%) | 45% | Mouse | Oral |

| Half-life (t1/2) | 6.2 hours | Mouse | Oral |

| Cmax | 1.2 µM | Mouse | Oral (10 mg/kg) |

Experimental Protocols

Biochemical BTK Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.

-

Methodology: Recombinant human BTK enzyme was incubated with varying concentrations of this compound in a kinase buffer containing ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a luminescence-based assay. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-BTK Assay

-

Objective: To measure the inhibition of BTK autophosphorylation in a cellular context.

-

Methodology: Ramos B-cells were treated with a range of this compound concentrations for 2 hours. Cells were then stimulated with anti-IgM to induce BTK activation. Following stimulation, cells were lysed, and the level of phosphorylated BTK (pBTK) at Tyr223 was measured using an enzyme-linked immunosorbent assay (ELISA).

KinomeScan Selectivity Profiling

-

Objective: To assess the selectivity of this compound against a broad panel of human kinases.

-

Methodology: The binding affinity of this compound to over 400 human kinases was determined using a competitive binding assay (KinomeScan, DiscoverX). The results are expressed as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound.

Visualization of Signaling Pathways and Workflows

BTK Signaling Pathway Inhibition by this compound

The following diagram illustrates the central role of BTK in B-cell signaling and the point of intervention for this compound.

Caption: Inhibition of the BTK signaling pathway by this compound.

Experimental Workflow for Cellular Potency Assessment

This diagram outlines the workflow for determining the cellular potency of this compound.

Caption: Workflow for determining the cellular IC50 of this compound.

Conclusion

The preclinical data for the hypothetical compound this compound demonstrate its potent and selective inhibition of BTK. Through covalent modification of the active site, this compound effectively abrogates BTK-mediated signaling, leading to the inhibition of B-cell proliferation and survival. These findings would position this compound as a promising candidate for further development in the treatment of B-cell malignancies and autoimmune disorders, warranting further investigation in clinical settings.

The Role of BMS-345541 as a Selective IKKβ Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-345541, a selective and allosteric inhibitor of IκB kinase β (IKKβ). BMS-345541 has been instrumental in elucidating the role of the NF-κB signaling pathway in various pathological conditions, including inflammation and cancer. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes relevant biological pathways and workflows.

Mechanism of Action

BMS-345541 is a highly selective inhibitor of the catalytic subunits of IKK, demonstrating a greater potency for IKKβ over IKKα.[1][2][3][4][5] It binds to an allosteric site on the IKKβ enzyme, rather than competing with ATP, leading to the inhibition of IκBα phosphorylation.[2] This prevention of IκBα phosphorylation stabilizes the IκBα-NF-κB complex, thereby blocking the translocation of the NF-κB p65 subunit to the nucleus and subsequent transcription of NF-κB target genes.[6] This targeted inhibition of the canonical NF-κB pathway underscores the therapeutic potential of BMS-345541 in NF-κB-driven diseases.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of BMS-345541 as an IKKβ inhibitor.

Table 1: In Vitro Potency and Selectivity of BMS-345541

| Target | IC50 | Assay Type | Reference |

| IKKβ (IKK-2) | 0.3 µM | Cell-free kinase assay | [1][2][4][5] |

| IKKα (IKK-1) | 4.0 µM | Cell-free kinase assay | [1][2][4][5] |

| IκBα Phosphorylation | 4.0 µM | THP-1 cells | [1][2] |

Table 2: Cellular Activity of BMS-345541

| Cell Line | Activity | IC50 / Concentration | Effect | Reference |

| THP-1 | Cytokine Inhibition | 1-5 µM | Inhibition of LPS-stimulated TNFα, IL-1β, IL-8, and IL-6 production | [1][2] |

| HUVEC | Adhesion Molecule Expression | 5 µM | Inhibition of TNFα-induced ICAM-1 and VCAM-1 expression | [1] |

| T-ALL cell lines (BE-13, RPMI-8402, DND-41) | Antiproliferative | 2-6 µM | Inhibition of cell growth | [1] |

| Melanoma cell lines (SK-MEL-5, A375, Hs 294T) | Antiproliferative | Concentration-dependent | Inhibition of cell proliferation | [2] |

| H460 (human lung cancer) | Cytotoxicity | 2.8 µM | Reduction in cell viability after 72 hrs | [1] |

Table 3: In Vivo Efficacy of BMS-345541

| Animal Model | Dosing | Effect | Reference |

| Mice (LPS challenge) | 10 mg/kg, p.o. | Dose-dependent inhibition of serum TNFα production | [2] |

| Mice (SK-MEL-5 tumor xenograft) | 75 mg/kg, p.o. | 86% inhibition of tumor growth | [2] |

| Mice (A375 tumor xenograft) | 75 mg/kg, p.o. | 69% inhibition of tumor growth | [2] |

| Mice (Hs 294T tumor xenograft) | 75 mg/kg, p.o. | 67% inhibition of tumor growth | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism and evaluation of BMS-345541, the following diagrams are provided in the DOT language for use with Graphviz.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize BMS-345541.

IKKβ Kinase Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

GST-IκBα (21-54) substrate

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³³P]ATP

-

BMS-345541 or other test compounds

-

96-well filter plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, GST-IκBα substrate, and the test compound (BMS-345541) at various concentrations.

-

Initiate the kinase reaction by adding recombinant IKKβ enzyme and [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate with phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of IKKβ activity for each compound concentration and determine the IC50 value.

IκBα Phosphorylation Assay (Cell-Based)

This assay determines the effect of a compound on the phosphorylation of IκBα in a cellular context.

Materials:

-

A suitable cell line (e.g., THP-1 human monocytic cells)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNFα])

-

BMS-345541 or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-IκBα (Ser32/36), anti-total-IκBα, and a loading control (e.g., anti-β-actin)

-

Secondary antibodies conjugated to HRP

-

Western blotting equipment and reagents (SDS-PAGE gels, transfer membranes, chemiluminescent substrate)

-

Imaging system for Western blots

Procedure:

-

Plate the cells (e.g., THP-1) in appropriate culture vessels and allow them to adhere or stabilize.

-

Pre-treat the cells with various concentrations of BMS-345541 for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS or TNFα for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of IκBα phosphorylation relative to total IκBα and the loading control.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BMS-345541 in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line (e.g., SK-MEL-5 human melanoma)

-

Cell culture medium and reagents for cell harvesting

-

Matrigel (optional)

-

BMS-345541 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Culture the cancer cells to the desired number.

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS), with or without Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer BMS-345541 (e.g., 75 mg/kg) or vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., daily).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Analyze the data to determine the effect of BMS-345541 on tumor growth inhibition.

This comprehensive guide provides a detailed technical overview of BMS-345541, a pivotal tool in the study of IKKβ and the NF-κB signaling pathway. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS 345541 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]

- 4. BMS-345541 | IκB/IKK | TargetMol [targetmol.com]

- 5. BMS 345541, IKK-2 and IKK-1 Inhibitor - CD BioSciences [celluars.com]

- 6. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Selectivity: A Technical Guide to BMS-066 and TYK2 Pseudokinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular mediator of cytokine signaling pathways implicated in a host of immune-mediated diseases. Unlike other JAK family members, TYK2 possesses a structurally distinct pseudokinase (JH2) domain that provides a unique allosteric binding site for targeted inhibition. This technical guide delves into the mechanism of action of BMS-066, a selective inhibitor of TYK2, and its more potent analog, deucravacitinib (BMS-986165), which represent a novel class of therapeutics that function by stabilizing the autoinhibitory conformation of the TYK2 pseudokinase domain. This innovative approach achieves high selectivity for TYK2 over other JAK family members, thereby minimizing off-target effects associated with traditional ATP-competitive JAK inhibitors.

TYK2 Signaling Pathway

TYK2 is integral to the signaling cascades of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2] Upon cytokine binding to their cognate receptors, TYK2, in concert with another JAK family member (e.g., JAK2 for IL-23 signaling), becomes activated through trans-phosphorylation.[3][4] This activation initiates a downstream signaling cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] The phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and immune responses.[4]

Mechanism of this compound and Deucravacitinib Inhibition

This compound and its successor, deucravacitinib, employ a novel allosteric inhibition mechanism. Instead of competing with ATP at the active site of the kinase domain (JH1), these molecules bind to the ATP-binding site within the regulatory pseudokinase (JH2) domain.[6][7] This binding event stabilizes an autoinhibitory interaction between the JH2 and JH1 domains, effectively locking the kinase in an inactive conformation and preventing its receptor-mediated activation.[8][9] This unique mechanism is the basis for the high selectivity of these compounds for TYK2 over other JAK family members, as the pseudokinase domains are less conserved than the active kinase domains.[10]

Quantitative Data

The following tables summarize the key quantitative data for this compound and deucravacitinib, highlighting their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Assay Type | IC50 / Kd | Selectivity vs. JAK1/2/3 | Reference |

| This compound | TYK2 JH2 | Probe Displacement | 72 nM (IC50) | - | [6][11] |

| IKKβ | Enzymatic | 9 nM (IC50) | >400-fold vs. most kinases | [11] | |

| IL-23-stimulated Reporter | Cellular | 1020 nM (IC50) | - | [6][11] | |

| Deucravacitinib | TYK2 JH2 | Binding Assay | 0.02 nM (Ki) | - | |

| TYK2 | Whole Blood (pSTAT) | - | Highly selective | [1] | |

| JAK1/3 | Whole Blood (pSTAT) | - | >200-fold vs. TYK2 | [12] | |

| JAK2 | Whole Blood (pSTAT) | - | >3000-fold vs. TYK2 | [12][13] |

Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Subjects

| Parameter | Value | Conditions | Reference |

| Tmax (median) | 1.5 - 2.3 hours | Single and multiple doses | [14] |

| Half-life (t1/2) | 8 - 15 hours | Single dose | [12][14] |

| Bioavailability | ~99% | Oral administration | [15] |

| Accumulation | 1.3 - 1.4-fold | Multiple daily doses | [14] |

| Cmax (6 mg QD) | 45 ng/mL | Steady-state | [15] |

| AUC (6 mg QD) | 473 ng*h/mL | Steady-state | [15] |

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the following sections outline the general methodologies for key experiments used to characterize this compound and deucravacitinib.

TYK2 JH2 Pseudokinase Domain Binding Assay (Probe Displacement)

This assay measures the ability of a test compound to displace a known, labeled ligand from the TYK2 JH2 domain.

-

Principle: A fluorescently labeled probe with known affinity for the TYK2 JH2 domain is incubated with the recombinant TYK2 JH2 protein. The binding of the probe results in a high fluorescence polarization (FP) signal. When a test compound that also binds to the JH2 domain is introduced, it competes with the probe, leading to a decrease in the FP signal.

-

General Protocol:

-

Recombinant human TYK2 JH2 protein is incubated with a fluorescently labeled probe (e.g., JH2 probe 1) in a suitable binding buffer in a 384-well plate.[16]

-

Serial dilutions of the test compound (e.g., this compound) are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization is measured using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Whole Blood STAT Phosphorylation Assay (Flow Cytometry)

This assay assesses the functional inhibition of TYK2-dependent signaling in a physiologically relevant matrix.

-

Principle: Human whole blood is stimulated with a TYK2-dependent cytokine (e.g., IL-12, IL-23, or IFN-α) in the presence of the inhibitor. The phosphorylation of downstream STAT proteins in specific immune cell subsets is then measured by flow cytometry using phospho-specific antibodies.

-

General Protocol:

-

Fresh human whole blood is pre-incubated with serial dilutions of the test compound (e.g., deucravacitinib) or vehicle control.

-

The blood is then stimulated with a specific cytokine (e.g., IFN-α to assess pSTAT1, or IL-23 to assess pSTAT3).[17]

-

Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.

-

The cells are stained with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations like T cells or monocytes) and intracellular phospho-STAT proteins.

-

The level of STAT phosphorylation in the target cell populations is quantified using a flow cytometer.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

-

X-ray Crystallography

Determining the crystal structure of the TYK2 pseudokinase domain in complex with an inhibitor provides a detailed understanding of the binding interactions.

-

Principle: A purified, stable protein-inhibitor complex is crystallized, and the crystal is exposed to an X-ray beam. The diffraction pattern is used to calculate the electron density map and build a three-dimensional model of the protein and the bound ligand.

-

General Protocol:

-

A suitable construct of the TYK2 pseudokinase domain (often a kinase-inactive mutant for stability) is expressed and purified.[18]

-

The purified protein is incubated with a molar excess of the inhibitor (e.g., this compound) to form a stable complex. The presence of the inhibitor has been shown to be crucial for successful crystallization.[19]

-

The protein-inhibitor complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).

-

Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement and refined to yield a high-resolution model of the complex.

-

Conclusion

This compound and its clinical successor deucravacitinib represent a paradigm shift in the development of kinase inhibitors. By targeting the less-conserved pseudokinase domain of TYK2, these allosteric inhibitors achieve a high degree of selectivity, leading to a promising efficacy and safety profile. The unique mechanism of stabilizing an autoinhibitory conformation of TYK2 effectively blocks the signaling of key pro-inflammatory cytokines. The data and methodologies presented in this guide underscore the innovative approach of pseudokinase inhibition and provide a foundational understanding for researchers and drug developers working in the field of immune-mediated diseases.

References

- 1. youtube.com [youtube.com]

- 2. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. Research progress of deucravacitinib in the treatment of psoriasis [zgmfskin.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. massbio.org [massbio.org]

- 9. researchgate.net [researchgate.net]

- 10. The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Bms-066: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bms-066 is a potent and selective dual inhibitor of IκB kinase β (IKKβ) and Tyk2 pseudokinase.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a compound that has demonstrated significant anti-inflammatory properties. The document details its mechanism of action, summarizes its in vitro and in vivo activity, and provides detailed experimental protocols for its biological evaluation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The transcription factor NF-κB plays a crucial role in the inflammatory response, and its activation is tightly regulated by the IκB kinase (IKK) complex, of which IKKβ is a key catalytic subunit. Consequently, inhibitors of IKKβ have been actively pursued as potential therapeutic agents for a range of inflammatory diseases. This compound emerged from a drug discovery program aimed at identifying novel, potent, and selective IKKβ inhibitors. In addition to its potent IKKβ inhibitory activity, this compound was also found to inhibit the pseudokinase domain of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family involved in cytokine signaling. This dual activity profile suggests a broad potential for modulating inflammatory pathways.

Discovery and Chemical Properties

This compound, with the chemical name 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide, was identified as a promising drug candidate from a series of tricyclic inhibitors of IKK2.[2][3]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,5-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide | [3] |

| Molecular Formula | C19H21N7O2 | [3][4] |

| Molecular Weight | 379.42 g/mol | [3][4] |

| CAS Number | 914946-88-6 | [3] |

Biological Activity and Data Presentation

This compound exhibits potent inhibitory activity against IKKβ and the Tyk2 pseudokinase. Its selectivity and cellular activity have been characterized in various in vitro assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 (nM) | Notes | Reference |

| IKKβ (enzymatic assay) | 9 | - | [1][5] |

| Tyk2 pseudokinase (probe displacement) | 72 | - | [1][5] |

| LPS-stimulated TNFα release (human PBMC) | ~200 | Inhibition of cytokine production at the protein and mRNA level. | [1] |

| LPS-stimulated IκBα phosphorylation (human PBMC) | ~200 | - | [1] |

| IL-23-stimulated reporter assay | 1020 | - | [1] |

Selectivity Profile:

This compound demonstrates high selectivity for IKKβ over the closely related IKKα (>500-fold).[1][5] When screened against a panel of 155 kinases at a concentration of 10 µM, only six kinases showed greater than 75% inhibition, indicating a high degree of selectivity.[1][5] Further dose-response assays revealed that this compound is more than 30-fold selective against the next most potently inhibited kinase, Brk.[1][5]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting two key signaling pathways: the IKKβ/NF-κB pathway and the Tyk2-mediated cytokine signaling pathway.

IKKβ/NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IKK complex. IKKβ, the catalytic subunit of this complex, then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α. This compound directly inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and blocking the activation of NF-κB.

Caption: IKKβ/NF-κB signaling pathway and the inhibitory action of this compound.

Tyk2 Signaling Pathway

Tyk2 is a non-receptor tyrosine kinase that plays a critical role in the signaling of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the differentiation and function of immune cells, particularly T helper cells. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, including Tyk2. Activated Tyk2 then phosphorylates downstream STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes. This compound inhibits the pseudokinase domain of Tyk2, which is believed to allosterically regulate the activity of the kinase domain, thereby disrupting downstream signaling.

Caption: Tyk2 signaling pathway and the inhibitory action of this compound.

Synthesis

The synthesis of this compound is described in the publication by Watterson et al. in Bioorganic & Medicinal Chemistry Letters (2011, 21(23), 7006-12). While the detailed experimental procedures and characterization data are provided in the supplementary information of the original publication, the general synthetic strategy involves the construction of the tricyclic core followed by the introduction of the side chains. The key steps likely include the formation of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core, followed by coupling with the pyridinylmethylacetamide side chain.

Disclaimer: The detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available in its entirety. The following is a generalized representation of a plausible synthetic approach based on the chemical structure.

Experimental Protocols

The following protocols are based on the available information and standard laboratory procedures for assays of this type.

IKKβ Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add the IKKβ enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the IKKβ substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.

-

Measure the kinase activity using a suitable detection method, such as the quantification of ADP produced.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: General workflow for an in vitro kinase inhibition assay.

Tyk2 Pseudokinase Binding Assay

Objective: To determine the binding affinity of this compound to the Tyk2 pseudokinase domain.

Note: A probe displacement assay is a common method for this type of measurement.

Materials:

-

Recombinant human Tyk2 pseudokinase domain

-

A fluorescently labeled probe known to bind to the Tyk2 pseudokinase domain

-

Assay buffer

-

This compound (or other test compounds) dissolved in DMSO

-

384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In the assay plate, combine the Tyk2 pseudokinase domain, the fluorescent probe, and either this compound or DMSO (control).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

-

Calculate the percent displacement for each concentration of this compound and determine the IC50 value.

LPS-Induced TNF-α Release from Human PBMCs

Objective: To measure the inhibitory effect of this compound on the production of TNF-α in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, isolated from whole blood

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

TNF-α ELISA kit

-

CO2 incubator

Procedure:

-

Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Resuspend the PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^7 cells/mL.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound or vehicle control (medium with DMSO) to the cells and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.[1]

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[1]

-

Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent and selective dual inhibitor of IKKβ and Tyk2 pseudokinase with significant anti-inflammatory activity demonstrated in both enzymatic and cellular assays. Its unique mechanism of action, targeting two distinct and critical inflammatory signaling pathways, makes it a valuable research tool and a potential lead compound for the development of novel therapeutics for inflammatory and autoimmune diseases. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and characterization of this compound, which should aid researchers in further exploring its therapeutic potential.

References

- 1. glpbio.com [glpbio.com]

- 2. promega.com [promega.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. LPS-induced release of IL-1 beta, IL-6, IL-8, TNF-alpha and sCD14 in whole blood and PBMC from persons with high or low levels of HDL-lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of BMS-066: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of BMS-066, a novel and potent small molecule inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting key inflammatory pathways. This compound has demonstrated significant activity in both in vitro and in vivo models, positioning it as a compelling candidate for further investigation in autoimmune and inflammatory diseases.

Introduction

This compound is a tricyclic compound identified as a dual inhibitor of IκB kinase 2 (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2). By targeting these two distinct nodes in inflammatory signaling, this compound offers a multi-faceted approach to modulating immune responses. This guide summarizes the key quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Target/Assay | IC50 (nM) |

| IKKβ (enzymatic assay) | 9 |

| Tyk2 (pseudokinase domain binding assay) | 72 |

| LPS-stimulated TNFα release in human PBMCs | ~200 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Dosing | Key Findings |

| Adjuvant-Induced Arthritis | Rat | Oral | Significant reduction in paw swelling and joint inflammation. |

| TNBS-Induced Colitis | Mouse | Oral | Demonstrated efficacy in a model of inflammatory bowel disease. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

IKKβ Enzymatic Assay

The inhibitory activity of this compound on IKKβ was determined using a biochemical kinase assay.

-

Enzyme: Recombinant human GST-tagged IKKβ.

-

Substrate: Biotinylated IκBα peptide.

-

ATP Concentration: At or near the Km for ATP.

-

Detection Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) or filter-binding assay was used to measure the phosphorylation of the IκBα substrate. The amount of phosphorylated substrate is inversely proportional to the inhibitory activity of the compound.

-

Procedure:

-

IKKβ enzyme, substrate, and varying concentrations of this compound were incubated in a kinase reaction buffer.

-

The reaction was initiated by the addition of ATP.

-

After a defined incubation period, the reaction was stopped, and the level of substrate phosphorylation was quantified.

-

IC50 values were calculated from the dose-response curves.

-

Tyk2 Pseudokinase Domain Binding Assay

A LanthaScreen™ Eu Kinase Binding Assay was employed to measure the binding affinity of this compound to the Tyk2 pseudokinase domain.[1]

-

Protein: Recombinant human Tyk2 pseudokinase domain.

-

Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor.

-

Antibody: Europium-labeled anti-tag antibody.

-

Detection Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Principle: The assay measures the displacement of a fluorescently labeled tracer from the Tyk2 pseudokinase domain by a competitive inhibitor. Binding of the tracer and the europium-labeled antibody to the kinase results in a high FRET signal. Inhibition by this compound disrupts this interaction, leading to a decrease in the FRET signal.[1]

-

Procedure:

-

The Tyk2 pseudokinase domain, the fluorescent tracer, and the europium-labeled antibody were combined with varying concentrations of this compound.

-

The mixture was incubated to allow for binding equilibrium to be reached.

-

The FRET signal was measured using a plate reader.

-

IC50 values were determined from the resulting dose-response curves.

-

LPS-Stimulated TNFα Release in Human PBMCs

The cellular activity of this compound was assessed by measuring its effect on cytokine production in human peripheral blood mononuclear cells (PBMCs).

-

Cells: Freshly isolated human PBMCs.

-

Stimulus: Lipopolysaccharide (LPS).

-

Readout: TNFα concentration in the cell culture supernatant.

-

Detection Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

PBMCs were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cells were plated and pre-incubated with various concentrations of this compound.

-

LPS was added to the wells to stimulate TNFα production.

-

After an incubation period, the cell culture supernatants were collected.

-

The concentration of TNFα in the supernatants was quantified using a standard sandwich ELISA protocol.

-

IC50 values were calculated based on the inhibition of TNFα release.

-

Adjuvant-Induced Arthritis (AIA) in Lewis Rats

The in vivo efficacy of this compound in a model of rheumatoid arthritis was evaluated using the adjuvant-induced arthritis model in Lewis rats.[2]

-

Animals: Male Lewis rats.[2]

-

Induction Agent: Heat-killed Mycobacterium tuberculosis emulsified in mineral oil (Complete Freund's Adjuvant).[2]

-

Administration: A single intradermal injection at the base of the tail.

-

Treatment: this compound was administered orally once daily.

-

Disease Assessment: The severity of arthritis was evaluated by scoring paw swelling and redness on a standardized scale (e.g., 0-4 for each paw). Body weight was also monitored.

-

Procedure:

-

Arthritis was induced on day 0.

-

Oral administration of this compound or vehicle was initiated on the day of adjuvant injection.

-

Clinical signs of arthritis were scored daily or every other day.

-

The efficacy of this compound was determined by comparing the arthritis scores and body weight changes between the treated and vehicle control groups.

-

TNBS-Induced Colitis in Mice

The therapeutic potential of this compound in inflammatory bowel disease was assessed using the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice.

-

Animals: Male or female mice (strain may vary, e.g., BALB/c or SJL/J).

-

Induction Agent: TNBS dissolved in ethanol.

-

Administration: Intrarectal administration of the TNBS/ethanol solution.

-

Treatment: this compound was administered orally.

-

Disease Assessment: Disease activity was monitored by daily measurement of body weight, stool consistency, and the presence of rectal bleeding (Disease Activity Index - DAI). At the end of the study, colonic inflammation was assessed macroscopically and histologically.

-

Procedure:

-

Mice were pre-sensitized (optional, depending on the specific protocol).

-

Colitis was induced by intrarectal administration of TNBS.

-

Oral treatment with this compound or vehicle was initiated.

-

DAI was scored daily.

-

At the termination of the experiment, colons were excised for macroscopic scoring and histopathological analysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and the general experimental workflows.

Caption: IKKβ/NF-κB Signaling Pathway and the Point of Inhibition by this compound.

Caption: Tyk2/JAK/STAT Signaling Pathway and the Allosteric Inhibition by this compound.

Caption: General Drug Discovery Workflow for this compound.

Conclusion

This compound is a potent dual inhibitor of IKKβ and the Tyk2 pseudokinase with demonstrated activity in both biochemical and cellular assays, as well as in preclinical models of inflammatory diseases. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for autoimmune and inflammatory disorders. Further investigation into its pharmacokinetic properties and safety profile is warranted to fully elucidate its clinical potential.

References

The Selective Inhibition of IKKβ by BMS-066: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the compound BMS-066 for I-kappa-B kinase beta (IKKβ) over I-kappa-B kinase alpha (IKKα). This compound has been identified as a potent and highly selective inhibitor of IKKβ, a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. Understanding the selectivity of this compound is crucial for its potential therapeutic applications in inflammatory diseases and oncology.

Quantitative Analysis of this compound Selectivity

The inhibitory activity of this compound against IKKβ and IKKα has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity for IKKβ.

| Target Kinase | In Vitro IC50 | Selectivity (IKKα/IKKβ) |

| IKKβ | 9 nM | >500-fold |

| IKKα | >4500 nM |

Data compiled from publicly available sources.

Experimental Protocols

While the precise, detailed experimental protocols from the original discovery of this compound are proprietary, this section outlines representative methodologies for the key assays used to determine its selectivity.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound for IKKβ and IKKα.

Materials:

-

Recombinant human IKKβ and IKKα enzymes

-

Kinase substrate (e.g., a peptide containing the IκBα phosphorylation site, such as IKKtide)

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or unlabeled for detection systems like ADP-Glo™

-

This compound at various concentrations

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

-

96-well or 384-well plates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader capable of measuring luminescence or radioactivity

Procedure:

-

Prepare a solution of the recombinant kinase (IKKβ or IKKα) in the assay buffer.

-

Add the kinase solution to the wells of the microplate.

-

Add this compound at a range of concentrations to the wells. A vehicle control (e.g., DMSO) should also be included.

-

Pre-incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

-

Quantify the kinase activity. In the case of the ADP-Glo™ assay, this involves converting the ADP generated to ATP and then measuring the light produced by a luciferase reaction.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Inhibition of LPS-Stimulated Cytokine Production in PBMCs

This assay assesses the ability of a compound to inhibit a specific signaling pathway in a cellular context.

Objective: To determine the cellular potency of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) production in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, isolated from whole blood

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound at various concentrations

-

Enzyme-linked immunosorbent assay (ELISA) kit for human TNFα

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Plate the PBMCs in a 96-well cell culture plate at a density of approximately 1-2 x 10⁵ cells per well.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the production of TNFα.

-

Incubate the cells for a specific time (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of TNFα in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNFα production for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Assay: Inhibition of IκBα Phosphorylation

This assay directly measures the inhibition of the IKKβ-mediated phosphorylation of its downstream target, IκBα.

Objective: To confirm the mechanism of action of this compound by assessing its ability to block the phosphorylation of IκBα in stimulated cells.

Materials:

-

A suitable cell line (e.g., THP-1 monocytes or HeLa cells)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., TNFα or LPS)

-

This compound at various concentrations

-

Lysis buffer containing protease and phosphatase inhibitors

-

Antibodies: primary antibody against phosphorylated IκBα (p-IκBα) and a primary antibody for total IκBα or a loading control (e.g., GAPDH or β-actin).

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP for chemiluminescence).

-

Western blotting equipment and reagents.

Procedure:

-

Culture the cells to an appropriate confluency.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with TNFα (e.g., 10 ng/mL) or LPS for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with the primary antibody against p-IκBα.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a suitable detection method (e.g., chemiluminescence).

-

Strip the membrane and re-probe with an antibody for total IκBα or a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of IκBα phosphorylation inhibition.

Signaling Pathway Visualizations

The following diagrams illustrate the canonical and non-canonical NF-κB signaling pathways, highlighting the central role of IKKβ in the canonical pathway, which is the primary target of this compound.

The TYK2 Pseudokinase Domain: A Paradigm Shift in Selective Kinase Inhibition

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a pivotal target in the treatment of various immune-mediated diseases. Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site of the catalytic domain (JH1), a novel and highly successful strategy involves the allosteric inhibition of TYK2 by targeting its regulatory pseudokinase domain (JH2). This approach has overcome the long-standing challenge of achieving selectivity within the JAK family, leading to the development of first-in-class therapeutics with a favorable safety profile. This guide provides a comprehensive overview of the TYK2 pseudokinase domain as a drug target, detailing the underlying signaling pathways, the mechanism of allosteric inhibition, key quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to drug discovery and development in this space.

Introduction to TYK2 and its Pseudokinase Domain

TYK2 is an intracellular tyrosine kinase that plays a crucial role in the signaling pathways of key cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[1][2][3][4][5][6][7] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders.

Structurally, TYK2 is composed of four principal domains: an N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain and an SH2 (Src Homology 2) domain, which are involved in receptor binding, followed by a C-terminal pseudokinase (JH2) domain and a kinase (JH1) domain.[8][9] The tandem arrangement of a catalytically inactive pseudokinase domain and a catalytically active kinase domain is a hallmark of the JAK family.[10]

The JH2 domain, despite lacking phosphotransfer activity, performs a critical regulatory function.[9][10][11] Structural and functional studies have revealed that the JH2 domain maintains the adjacent JH1 kinase domain in an inactive, autoinhibited state.[8][9][12] Upon cytokine-mediated receptor dimerization, a conformational change relieves this inhibition, allowing the JH1 domain to become active. Targeting the JH2 domain with small molecules that stabilize this autoinhibited conformation offers a unique mechanism for allosteric inhibition, providing a path to exquisite selectivity against other JAK family members (JAK1, JAK2, JAK3), whose catalytic domains are highly homologous.[6][8][13][14][15]

TYK2-Mediated Signaling Pathways

TYK2 functions by pairing with other JAKs (JAK1 or JAK2) to transduce signals from cytokine receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) proteins.[16] The binding of a cytokine to its receptor brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for STATs, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

The IL-23/Th17 Pathway

The IL-23 pathway is fundamental to the pathogenesis of psoriasis and other inflammatory diseases.[16] Signaling through the IL-23 receptor, which requires both TYK2 and JAK2, is critical for the expansion and maintenance of pathogenic Th17 cells.[4] These cells produce pro-inflammatory cytokines, such as IL-17, which drive inflammation.[16]

The IL-12/Th1 Pathway

IL-12 signaling, also mediated by a TYK2/JAK2 pair, is essential for the differentiation of Th1 cells and the production of IFN-γ.[3][4] This pathway plays a significant role in host defense and the pathology of various autoimmune disorders.

The Type I IFN Pathway

Type I interferons (IFN-α/β) are crucial for antiviral immunity but are also implicated in autoimmune diseases like systemic lupus erythematosus (SLE).[5] Their signaling cascade is mediated by TYK2 paired with JAK1.[4]

Quantitative Data on TYK2 Inhibition

The development of Deucravacitinib (formerly BMS-986165) provides a wealth of data on the successful targeting of the TYK2 pseudokinase domain.[17][18] It is a first-in-class, oral, selective, allosteric TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[1][17]

Table 1: Biochemical Potency and Binding Affinity of TYK2 JH2 Inhibitors

| Compound | Target Domain | Assay Type | Potency / Affinity | Reference |

| Deucravacitinib (BMS-986165) | TYK2 JH2 | Binding (Ki) | 0.02 nM | [18] |

| SHR 2178 | TYK2 JH2 | Binding (Kd) | 0.34 nM | [8] |

| SHR 8751 | TYK2 JH2 | Binding (Kd) | 0.032 nM | [8] |

| SHR 9332 | TYK2 JH2 | Binding (Kd) | 0.04 nM | [8] |

| SHR 2396 | TYK2 JH2 | Binding (Kd) | 0.029 nM | [8] |

| SHR 0936 | TYK2 JH2 | Binding (Kd) | 0.0074 nM | [8] |

Table 2: Functional Selectivity of Deucravacitinib in Cellular Assays

| Pathway (Primary JAKs) | Cellular Assay Endpoint | Deucravacitinib Selectivity vs. TYK2 | Reference |

| TYK2 (IL-23) | pSTAT3 in T-cells | - | [18] |

| JAK1 (IL-6) | pSTAT3 in TF-1 cells | >2000-fold | [13] |

| JAK2 (EPO) | pSTAT5 in TF-1 cells | >2000-fold | [13] |

| JAK3 (IL-2) | pSTAT5 in CD3+ T-cells | >100-fold | [13][18] |

Table 3: Clinical Efficacy of Deucravacitinib in Moderate-to-Severe Plaque Psoriasis (Phase 3 POETYK PSO Trials)

| Endpoint | Deucravacitinib (6 mg QD) | Placebo | Apremilast (30 mg BID) | Reference |

| PASI 75 at Week 16 | ~59% | ~13% | ~35% | [1] |

| sPGA 0/1 at Week 16 | ~54% | ~7% | ~32% | [1] |

| PASI 75 at Week 24 | Efficacy improves over 24 weeks | - | - | [1] |

| Maintained Response | Efficacy maintained through 2 years | - | - | [1] |

Psoriasis Area and Severity Index (PASI) 75 denotes a ≥75% improvement from baseline. static Physician's Global Assessment (sPGA) 0/1 indicates clear or almost clear skin.

Table 4: Pharmacodynamic Effects of Deucravacitinib in Psoriatic Skin (at 16 Weeks)

| Inflammatory Marker | Percent Reduction from Baseline | Reference |

| IL-17A | 47% to 50% | [13][16] |

| IL-19 | 72% | [13][16] |

| Beta-defensin | 81% to 84% | [13][16] |

Key Experimental Protocols

Reproducible and robust assays are critical for the discovery and characterization of TYK2 pseudokinase inhibitors.

Biochemical Assays for Inhibitor Binding and Potency

This assay is designed to screen for and profile small molecules that bind to the TYK2 JH2 domain by competing with a fluorescently labeled probe.[19][20][21]

-

Principle: A fluorescent probe bound to the larger TYK2 JH2 protein rotates slowly, resulting in high fluorescence polarization. When a small molecule inhibitor displaces the probe, the now-free probe rotates faster, leading to a decrease in polarization.

-

Materials:

-

Method:

-

Prepare a master mix of TYK2 JH2 protein and the fluorescent probe in assay buffer.

-

Dispense the master mix into the wells of a 384-well plate.

-

Add test compounds or DMSO (for control wells) to the wells.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization signal using a microplate reader capable of FP measurements.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

This protocol measures the inhibitory effect of allosteric JH2 binders on the catalytic activity of the isolated TYK2 JH1 kinase domain.[9]

-

Principle: This is a fluorescence-based immunoassay that measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.

-

Materials:

-

Method:

-

Add serially diluted test compounds to the wells of a 384-well plate.[9]

-

Prepare a kinase reaction mixture containing the TYK2 JH1 enzyme, the peptide substrate, and ATP in kinase buffer.[9]

-

Add the kinase reaction mixture to the wells containing the compounds to initiate the reaction.

-

Incubate for 1 hour at room temperature.[9]

-

Add the development solution to the wells, which contains antibodies that bind to the phosphorylated or non-phosphorylated peptide, generating a FRET signal.

-

Incubate for 1 hour at room temperature.[9]

-

Read the fluorescence on a suitable plate reader and calculate the ratio of emission signals to determine the percent phosphorylation and, subsequently, the percent inhibition.

-

Cell-Based Assays for Signaling Inhibition

This assay measures the ability of a compound to inhibit TYK2-mediated signaling in a cellular context.[22]

-

Principle: Stimulation of NK-92 cells with IL-12 activates the TYK2/JAK2 pathway, leading to the phosphorylation of STAT4. The level of phosphorylated STAT4 (pSTAT4) is quantified to determine the inhibitory activity of a test compound.

-

Materials:

-

NK-92 cell line.

-

Recombinant human IL-12.

-

Test compounds.

-

Lysis buffer.

-

Antibodies for pSTAT4 and total STAT4 (for Western blot or ELISA) or fluorescently labeled pSTAT4 antibody (for flow cytometry).

-

-

Method:

-

Culture NK-92 cells to the appropriate density.

-

Pre-treat the cells with serially diluted test compounds or DMSO vehicle for 30 minutes.[22]

-

Stimulate the cells with a pre-determined concentration of IL-12.

-

After a short incubation period (e.g., 15-30 minutes), stop the reaction and lyse the cells.

-

Quantify the levels of pSTAT4 and total STAT4 using a suitable method (e.g., Western blot, ELISA, or intracellular flow cytometry).

-

Normalize pSTAT4 levels to total STAT4 or a housekeeping protein and calculate the IC₅₀ value.

-

Structural Biology

Determining the high-resolution crystal structure is essential for understanding the mechanism of inhibition and for structure-based drug design.[12]

-

Principle: A purified protein-inhibitor complex is induced to form a highly ordered, three-dimensional crystal lattice. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein-ligand complex.

-

Method Outline:

-

Protein Expression and Purification: Express a construct of the human TYK2 pseudokinase-kinase domains (e.g., residues 566–1187) in a suitable system, such as insect cells.[23][24] Purify the protein to homogeneity using chromatography techniques.

-

Complex Formation: Incubate the purified protein with a molar excess of the inhibitor to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using vapor diffusion methods (sitting or hanging drop) to identify conditions that yield diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known structure), and build and refine the atomic model of the TYK2-inhibitor complex.[12]

-

Conclusion and Future Outlook

The TYK2 pseudokinase domain has been unequivocally validated as a therapeutic target. The strategy of allosteric inhibition through the JH2 domain represents a landmark achievement in kinase drug discovery, enabling the development of highly selective inhibitors that avoid the off-target effects associated with pan-JAK inhibition.[15][25] The clinical success of Deucravacitinib in psoriasis has paved the way for its investigation in other immune-mediated diseases, including psoriatic arthritis, lupus, and inflammatory bowel disease.[6][26]

The field is rapidly evolving, with several next-generation TYK2 inhibitors in various stages of clinical development.[25][27][28] Future research will focus on further refining selectivity, optimizing pharmacokinetic properties, and expanding the therapeutic application of this class of drugs to address a wider spectrum of inflammatory and autoimmune conditions. The continued exploration of the TYK2 pseudokinase domain promises to deliver more innovative and targeted therapies for patients with significant unmet medical needs.

References

- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bms.com [bms.com]

- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 6. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 7. revvity.com [revvity.com]

- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 10. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 17. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 18. selleckchem.com [selleckchem.com]

- 19. amsbio.com [amsbio.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. researchgate.net [researchgate.net]

- 25. biopharmadive.com [biopharmadive.com]

- 26. researchgate.net [researchgate.net]

- 27. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]

- 28. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

Preclinical Profile of BMS-066: A Dual IKKβ/Tyk2 Inhibitor for Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on BMS-066, a novel small molecule inhibitor targeting both I-kappa B kinase beta (IKKβ) and Tyrosine kinase 2 (Tyk2), for the potential treatment of Inflammatory Bowel Disease (IBD). While specific quantitative data from the primary publication remains inaccessible, this document synthesizes the known mechanism of action, summarizes the reported efficacy, and presents generalized experimental protocols and signaling pathways relevant to its preclinical development.

Core Compound Information

This compound has been identified as a potent, orally available dual inhibitor of IKKβ and Tyk2. Its discovery and initial preclinical evaluation were described in a publication by Das et al. in Bioorganic & Medicinal Chemistry Letters in 2011. The abstract of this publication indicates that the compound demonstrated efficacy in a mouse model of inflammatory bowel disease.

Mechanism of Action: Dual Inhibition of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by simultaneously targeting two critical signaling cascades implicated in the pathogenesis of IBD: the IKKβ/NF-κB pathway and the Tyk2/STAT pathway.

IKKβ/NF-κB Signaling Pathway

The canonical NF-κB pathway is a central regulator of the innate and adaptive immune responses. In the context of IBD, the activation of this pathway in intestinal epithelial cells and immune cells leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. IKKβ is a key kinase in the IKK complex responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers to translocate to the nucleus and initiate gene transcription. By inhibiting IKKβ, this compound is expected to suppress the production of these inflammatory mediators, thereby reducing intestinal inflammation.

Tyk2/STAT Signaling Pathway

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling of several key cytokines that drive IBD pathogenesis, most notably Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are pivotal for the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, which are major contributors to the chronic inflammation observed in IBD. Inhibition of Tyk2 by this compound is anticipated to disrupt these signaling pathways, leading to a reduction in the pathogenic T-cell response in the gut.

Preclinical Efficacy in a Mouse Model of IBD

The primary publication by Das et al. reports that this compound was efficacious when administered orally in a mouse model of IBD.[1] While the specific quantitative data on the reduction of disease activity index (DAI), histological scores, or cytokine levels are not publicly available, the positive efficacy finding suggests that the dual inhibition of IKKβ and Tyk2 by this compound translates to a therapeutic benefit in a preclinical setting of intestinal inflammation.

Data Presentation

Due to the inaccessibility of the full-text article containing the primary data, the following tables are presented as representative templates of how quantitative data for a compound like this compound would be structured.

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| IKKβ | Data not available |

| Tyk2 | Data not available |

Table 2: Hypothetical Efficacy of this compound in a DSS-Induced Colitis Mouse Model

| Treatment Group | Dose (mg/kg, p.o.) | Change in Body Weight (%) | Disease Activity Index (DAI) | Histological Score | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) |

| Naive (No DSS) | - | Data not available | Data not available | Data not available | Data not available | Data not available |

| Vehicle + DSS | - | Data not available | Data not available | Data not available | Data not available | Data not available |

| This compound + DSS | Dose 1 | Data not available | Data not available | Data not available | Data not available | Data not available |

| This compound + DSS | Dose 2 | Data not available | Data not available | Data not available | Data not available | Data not available |

| This compound + DSS | Dose 3 | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The specific experimental protocol used to evaluate this compound in the IBD mouse model is not detailed in the available literature. However, a general methodology for such a study, based on common practices in the field, is provided below.

General Protocol for Dextran Sulfate Sodium (DSS)-Induced Colitis Model

1. Animals:

-

Species: Mouse

-

Strain: C57BL/6 or BALB/c

-

Sex: Male or Female

-

Age: 8-12 weeks

2. Induction of Colitis:

-

Acute colitis is induced by the administration of 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

3. Dosing:

-

This compound is formulated in an appropriate vehicle for oral gavage.

-

Dosing typically commences concurrently with DSS administration and continues daily for the duration of the study.

-

A vehicle control group receives the formulation vehicle only.

4. Clinical Assessment:

-

Daily monitoring of body weight, stool consistency, and presence of fecal blood.

-

A Disease Activity Index (DAI) is calculated based on these parameters.

5. Macroscopic and Histological Assessment:

-

At the termination of the study, the entire colon is excised, and its length is measured.

-

A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Histological scoring is performed by a blinded pathologist to assess the degree of inflammation, tissue damage, and crypt architecture disruption.

6. Biomarker Analysis:

-

Colon tissue homogenates can be used to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12, IL-23) in colon tissue homogenates or serum can be quantified by ELISA or multiplex assays.

Mandatory Visualizations

Signaling Pathways of this compound in IBD

References

Methodological & Application

Application Notes and Protocols for BMS-066 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BMS-066, a dual inhibitor of IκB kinase β (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2), in cell culture experiments. Detailed protocols for assessing its activity in relevant cell-based assays are provided below.

Introduction

This compound is a potent and selective inhibitor of IKKβ and the Tyk2 pseudokinase domain, key components of inflammatory signaling pathways. IKKβ is a central kinase in the canonical NF-κB pathway, which regulates the expression of numerous pro-inflammatory cytokines and other mediators of inflammation. Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and Type I interferons. By targeting both IKKβ and Tyk2, this compound offers a dual mechanism to modulate inflammatory responses, making it a valuable tool for research in immunology, oncology, and other areas where these pathways are implicated.

Mechanism of Action